H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2 is a synthetic peptide analog of bombesin, a 14-amino acid peptide originally isolated from frog skin. [] Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), exert a wide range of biological effects by binding to a family of G protein-coupled receptors, primarily the gastrin-releasing peptide receptor (GRPr). [, , ] This specific peptide analog incorporates several modifications to enhance its affinity and selectivity for GRPr, making it a valuable tool for studying GRPr function and developing targeted therapies for GRPr-expressing tumors.
The compound H-D-Tyrosine-Glutamine-Tryptophan-Alanine-Valine-Alanine-Histidine-Phenylalanine-Norleucine-Amide (H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2) is a synthetic peptide that has garnered attention in biochemical and pharmaceutical research due to its potential applications in drug development and molecular imaging. This compound is classified as a peptide, which is a short chain of amino acids linked by peptide bonds. Peptides like this one can exhibit unique biological activities, making them valuable in therapeutic contexts.
The source of this peptide can be traced back to studies involving natural peptides and their analogs. The classification of H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2 falls under the category of bioactive peptides, which are known for their roles in various biological processes, including hormone regulation and neurotransmission. The specific sequence of amino acids contributes to its functional properties, enabling it to interact with biological receptors or enzymes effectively.
The synthesis of H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2 typically employs solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise assembly of amino acids on a solid support. This approach facilitates the purification of the peptide at each stage, minimizing side reactions.
In biochemical contexts, H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2 may undergo various reactions:
Studies have shown that modifications in the amino acid sequence can significantly affect binding affinity and specificity towards target receptors, enhancing or diminishing biological effects.
The mechanism of action for H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2 typically involves binding to specific receptors on cell membranes, such as G-protein coupled receptors (GPCRs). Upon binding, it initiates a cascade of intracellular events leading to physiological responses.
Research indicates that peptides with similar structures often modulate neurotransmitter release or influence cellular signaling pathways related to growth and metabolism.
H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH2 has several applications in scientific research:
H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH₂ is a synthetic nonapeptide (9 amino acids) with a molecular weight of 1,133.3 g/mol. Its systematic name is:L-Histidinamide, N-[(1S)-1-[[(1S)-1-[[(1S)-1-[[(1S)-1-[[(1S)-1-[[(1S)-1-[[(1S)-3-(4-hydroxyphenyl)-1-(D-1-aminoethyl)propyl]amino]-3-carbamoyl-1-oxopropyl]amino]-3-(1H-indol-3-yl)-1-oxopropyl]amino]-3-methyl-1-oxopentyl]amino]-3-methyl-1-oxopropyl]amino]-1-carboxy-3-(1H-imidazol-4-yl)propyl]-L-phenylalanyl-N-methyl-L-norleucinamide [6].
The sequence features three critical modifications:
Table 1: Sequence Analysis of H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH₂
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 |
---|---|---|---|---|---|---|---|---|---|
Residue | H-D-Tyr | Gln | Trp | Ala | Val | Ala | His | Phe | Nle-NH₂ |
Side Chain | Aromatic hydroxyl | Amide | Indole | Aliphatic | Aliphatic | Aliphatic | Imidazole | Aromatic | Aliphatic |
Function | Stability enhancement | GRP binding | Receptor anchoring | Structural spacer | Hydrophobic core | Conformational restraint | Zinc coordination | Aromatic stacking | Oxidation resistance |
The peptide adopts a β-turn conformation stabilized by key interactions: Trp³-Ala⁶ hydrophobic clustering, His⁷-Phe⁸ aromatic stacking, and a solvent-exposed Gln² critical for receptor engagement [2] [5].
This compound belongs to two overlapping therapeutic classes:
Table 2: Classification Relative to Key Bombesin Analogues
Peptide | Sequence | Receptor Profile | Key Modifications | Primary Application |
---|---|---|---|---|
Native Bombesin | pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂ | GRPR agonist | None | Physiological reference |
H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH₂ | D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH₂ | GRPR antagonist | D-Tyr¹, Ala⁶, Nle⁹ | Tumor targeting |
111In-DOTA-PESIN | DOTA-PEG₄-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH₂ | GRPR antagonist | DOTA-chelate, PEG spacer | Radioligand therapy |
99mTc-Litorin | pGlu-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂ | GRPR agonist | Met-oxidation sensitive | SPECT imaging [3] |
Its classification as a theranostic precursor is notable: The unmodified peptide serves as a scaffold for radiolabeling (e.g., ⁶⁸Ga, ¹⁷⁷Lu) for diagnostic imaging or therapy [2].
The development of this peptide reflects three evolutionary phases in oncology-targeted peptides:
Native Peptide Discovery (1970s): Isolations of bombesin (from Bombina bombina skin) and GRP (mammalian homolog) revealed their mitogenic effects on cancers. The shared C-terminal -Trp-Ala-Val-Gly-His-Leu-Met-NH₂ motif was identified as the GRPR-binding pharmacophore [3].
First-Generation Analogues (1990s–2000s): Early analogues replaced Met¹³ with non-oxidizable residues (Leu, Nle) and incorporated D-amino acids:
This compound thus represents a culmination of structure-activity relationship (SAR) insights for optimal in vivo stability and target residence time [2] [5].
Table 3: Key Milestones in Bombesin Analogue Development
Era | Representative Peptide | Innovation | Limitation |
---|---|---|---|
1970s | Bombesin (pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂) | Native sequence identification | Rapid degradation, Met oxidation |
1990s | [D-Phe⁶]Bombesin(6-13) | D-amino acid stabilization | Partial agonist activity |
2000s | D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂ | Statine insertion (antagonist) | High kidney retention |
2010s | H-D-Tyr-Gln-Trp-Ala-Val-Ala-His-Phe-Nle-NH₂ | Comprehensive stability engineering | Requires chelator for imaging |
Future directions include conjugating this core sequence with macrocyclic chelators (e.g., DOTA, NOTA) for theranostic applications, leveraging its optimized pharmacokinetics [2] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9